

Terephthalic Acid: Pharmaceutical Applications, Experimental Protocols, and Advanced Drug Delivery Systems

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Compound of Interest

Compound Name: *Terephthalic Acid*

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For Researchers, Scientists, and Drug Development Professionals

Terephthalic acid, a key component in the production of polyesters, is finding a growing niche in the pharmaceutical industry. Its rigid, difunctional nature makes it a versatile building block for the synthesis of active pharmaceutical ingredients (APIs) and a valuable linker for the construction of advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the use of **terephthalic acid** and its derivatives in pharmaceutical research and development.

Application Notes

Terephthalic acid's role in the pharmaceutical sector can be broadly categorized into three main areas: as a foundational molecule for API synthesis, as a structural component in drug delivery vehicles, and in the formation of pharmaceutical salts.

- Active Pharmaceutical Ingredient (API) Synthesis: **Terephthalic acid** and its derivatives serve as crucial intermediates in the synthesis of various drugs.^{[1][2]} Its benzene ring and two carboxylic acid groups provide a scaffold for building more complex molecules. For instance, derivatives of **terephthalic acid** are utilized in the synthesis of drugs such as citalopram and paracetamol, with research exploring sustainable routes from recycled polyethylene terephthalate (PET).^[3]

- Metal-Organic Frameworks (MOFs) for Drug Delivery: One of the most promising applications of **terephthalic acid** in pharmaceuticals is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[4][5] These highly porous materials can encapsulate large amounts of therapeutic agents, offering controlled and targeted drug release. The ability to tune the pore size and surface chemistry of **terephthalic acid**-based MOFs allows for the delivery of a wide range of drugs, from small molecules to larger biologics.[6][7][8]
- Formation of Pharmaceutical Salts: **Terephthalic acid** can be used to form terephthalate salts of basic drugs. An example of this is its use with the analgesic drug oxycodone.[4][5] The formation of a terephthalate salt can modify the physicochemical properties of a drug, such as its solubility and stability.

Quantitative Data on Drug Delivery Systems

The use of **terephthalic acid**-based MOFs as drug delivery vehicles has been quantitatively evaluated for various therapeutic agents. The following tables summarize key data on drug loading capacity and release kinetics.

MOF Carrier (Terephthalic Acid-Based)	Drug	Drug Loading Capacity (% w/w)	Drug Release Conditions	Key Findings	Reference
MIL-101(Cr)	Ibuprofen	~140%	Not specified	Exceptionally high drug loading capacity.	[6][8]
Zr-MOF	Captopril	Not specified	Acidic buffer (pH 1.2) and phosphate buffer (pH 6.8)	Release kinetics followed various models, indicating complex release mechanisms.	[1]
Zr-MOF	Ibuprofen	Not specified	Not specified	Effective encapsulation and release demonstrated	[1]
Cu-MOF-1 (Single Linker)	Montelukast Sodium	1:1 ratio showed enhanced drug absorption	Phosphate-buffered saline (PBS) at pH 7.4	Biphasic drug release with an initial burst followed by slower release.	[9][10]

Cu-MOF-2 (Mixed Linker)	Montelukast Sodium	1:1 ratio showed enhanced drug absorption, superior to Cu-MOF-1	Phosphate- buffered saline (PBS) at pH 7.4	Demonstrate d superior drug absorption compared to the single linker MOF.	[9][10]
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Experimental Protocols

Protocol 1: Synthesis of a Terephthalic Acid-Based Metal-Organic Framework (MOF-5)

This protocol describes the solvothermal synthesis of MOF-5, a well-characterized MOF using **terephthalic acid** as the organic linker.

Materials:

- Zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- **Terephthalic acid** (H_2BDC)
- N,N-Dimethylformamide (DMF)
- Methanol

Procedure:

- Dissolve 0.325 g (1 mmol) of $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and 0.060 g (0.33 mmol) of **terephthalic acid** in a mixture of 35 mL of DMF and 0.7 mL of H_2O in a 100 mL Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it at 100 °C for 7 hours.
- After cooling to room temperature, decant the supernatant.

- Wash the solid product with 35 mL of DMF three times. After each wash, allow the solid to soak in DMF for 12 hours.
- Repeat the washing and soaking procedure with methanol three times.
- After the final wash, extract the solvent and dry the solid product under vacuum at room temperature.

Protocol 2: Drug Loading into a Terephthalic Acid-Based MOF

This protocol outlines a general procedure for encapsulating a drug into a pre-synthesized **terephthalic acid**-based MOF.

Materials:

- Synthesized and activated **terephthalic acid**-based MOF (e.g., MOF-5)
- Drug of interest (e.g., Montelukast Sodium)
- Suitable solvent (e.g., a solvent that dissolves the drug but does not degrade the MOF)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare a solution of the drug in the chosen solvent at a specific concentration (e.g., 2.5 mg/mL and 5 mg/mL).
- Disperse a known amount of the activated MOF into the drug solution at different MOF-to-drug ratios (e.g., 2:1, 1:1, 1:2).
- Stir the mixture for 24 hours at room temperature to allow for drug encapsulation.
- Separate the drug-loaded MOF from the solution by centrifugation.
- Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug.

- Dry the drug-loaded MOF under vacuum.
- Determine the drug loading efficiency by measuring the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy).

Protocol 3: Characterization of Drug-Loaded MOFs

This section provides an overview of the key characterization techniques used to analyze drug-loaded MOFs.

1. Powder X-ray Diffraction (PXRD):

- Purpose: To confirm the crystallinity and phase purity of the MOF before and after drug loading.
- Methodology:
 - Grind the MOF sample to a fine powder.
 - Mount the powder on a sample holder.
 - Collect the diffraction pattern over a specific 2θ range (e.g., 5-50°) using a diffractometer with Cu K α radiation.
 - Compare the experimental PXRD pattern with the simulated or reference pattern of the MOF to confirm its structure. Changes in peak positions or intensities after drug loading can indicate interactions between the drug and the MOF framework.[2][3][7]

2. Thermogravimetric Analysis (TGA):

- Purpose: To determine the thermal stability of the MOF and quantify the amount of loaded drug.
- Methodology:
 - Place a small, known amount of the drug-loaded MOF in a TGA sample pan.

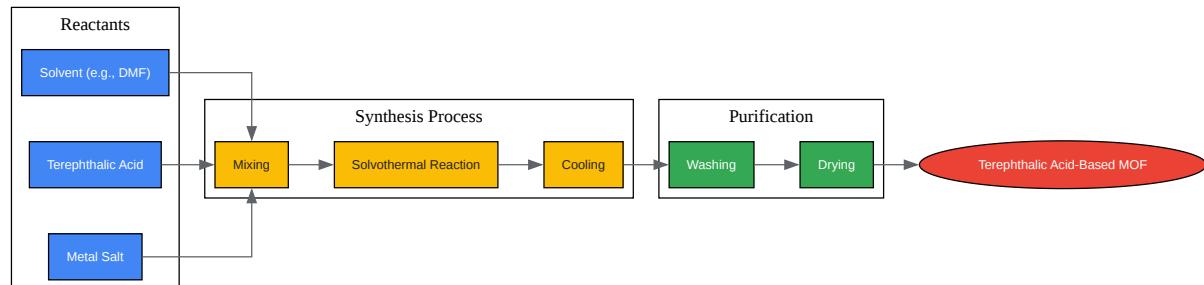
- Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- Record the weight loss as a function of temperature.
- The weight loss at specific temperature ranges corresponds to the removal of solvent, guest molecules (drug), and decomposition of the MOF framework. The amount of loaded drug can be calculated from the weight loss step corresponding to the drug's decomposition temperature.[11]

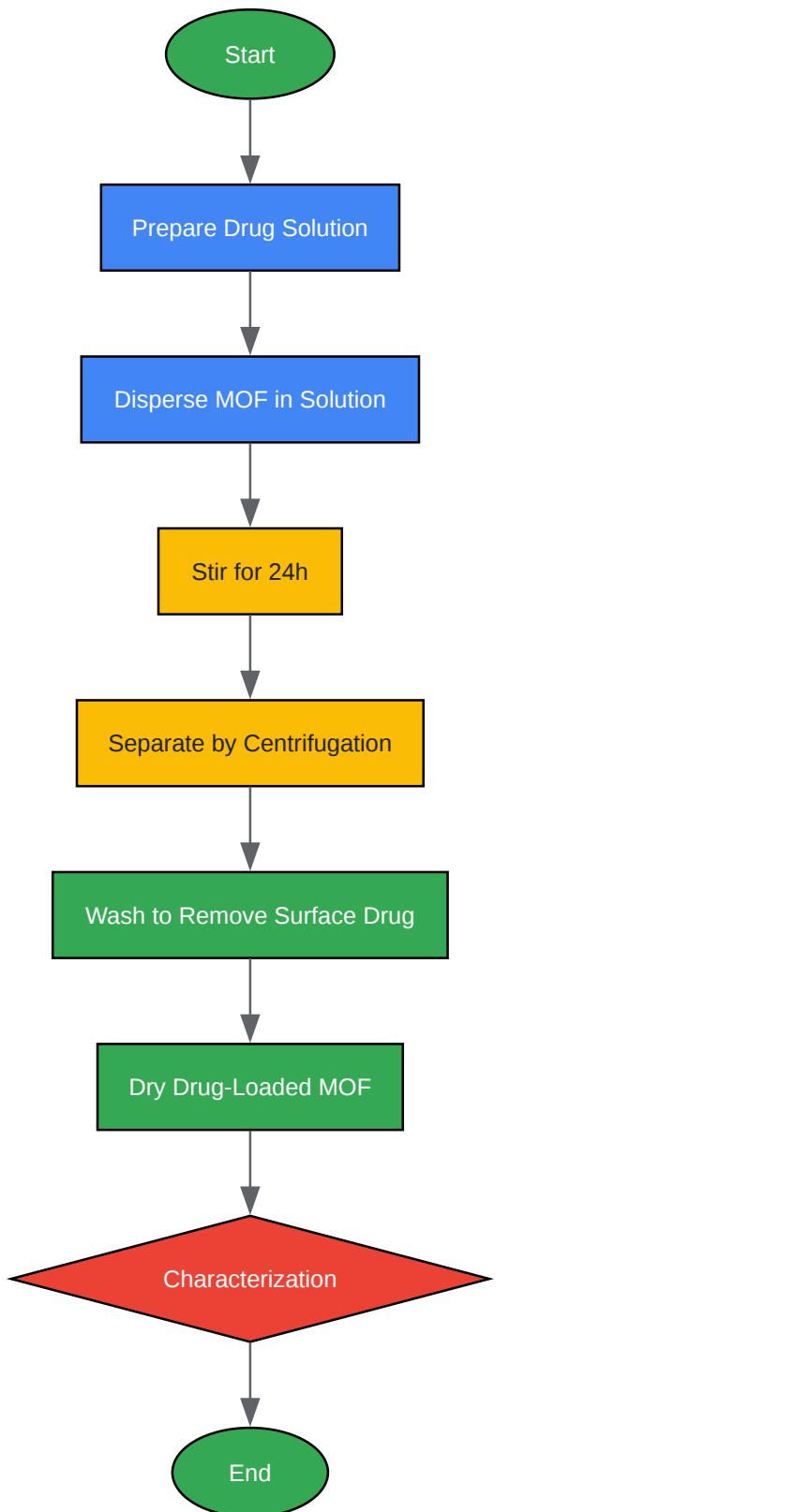
3. Scanning Electron Microscopy (SEM):

- Purpose: To visualize the morphology, particle size, and surface characteristics of the MOF crystals.
- Methodology:
 - Mount the MOF powder on an SEM stub using conductive carbon tape.
 - Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
 - Image the sample using a scanning electron microscope at various magnifications. SEM images can reveal changes in crystal morphology after drug loading.[5][12]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the pharmaceutical applications of **terephthalic acid**.





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